5-(Isopropyl)-3-((5-methylisoxazol-3-YL)amino)cyclohex-2-EN-1-one
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Overview
Description
5-(Isopropyl)-3-((5-methylisoxazol-3-YL)amino)cyclohex-2-EN-1-one is a synthetic organic compound that belongs to the class of cyclohexenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropyl)-3-((5-methylisoxazol-3-YL)amino)cyclohex-2-EN-1-one typically involves the following steps:
Formation of the cyclohexenone core: This can be achieved through the aldol condensation of appropriate ketones and aldehydes under basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the cyclohexenone core using isopropyl halides in the presence of a strong base.
Attachment of the 5-methylisoxazol-3-YL group: This can be done through a nucleophilic substitution reaction where the amino group of the isoxazole ring reacts with the cyclohexenone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyclohexenone core or the isoxazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Isopropyl)-3-((5-methylisoxazol-3-YL)amino)cyclohex-2-EN-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone derivatives: Compounds with similar cyclohexenone cores but different substituents.
Isoxazole derivatives: Compounds with the isoxazole ring but different functional groups attached.
Uniqueness
5-(Isopropyl)-3-((5-methylisoxazol-3-YL)amino)cyclohex-2-EN-1-one is unique due to the specific combination of the cyclohexenone core and the isoxazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
5-(Isopropyl)-3-((5-methylisoxazol-3-YL)amino)cyclohex-2-EN-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will explore the biological activity of this compound, including its mechanism of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₂N₂O₂
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. Studies have shown that compounds containing the 5-methylisoxazole moiety exhibit significant inhibitory effects on certain kinases, including FLT3 and Aurora kinases, which are crucial in the regulation of cell division and survival.
Key Findings:
- Kinase Inhibition : The compound acts as a dual inhibitor of FLT3 and Aurora kinases, which are important targets in hematological malignancies such as acute myeloid leukemia (AML). The IC₅₀ values for these interactions have been reported to be in the low nanomolar range, indicating potent inhibitory activity .
- Anticancer Activity : In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. For example, it has shown effectiveness against SW620 human colon cancer cells with an IC₅₀ value indicating substantial growth inhibition .
Table 1: Biological Activity Summary
Study Reference | Target Kinase | IC₅₀ (nM) | Cell Line Tested | Notes |
---|---|---|---|---|
FLT3 | 6.2 | AML Cells | Potent inhibitor | |
Aurora-A | 7.5 | SW620 | Effective against resistant cells | |
Various | <100 | Multiple | Broad spectrum activity |
Case Studies
- Case Study on Anticonvulsant Activity : In a study investigating the anticonvulsant properties of related compounds, it was found that structural modifications similar to those in this compound led to enhanced activity against seizure models in rodents . This suggests potential applications beyond oncology.
- In Vivo Efficacy : A series of animal studies indicated that compounds structurally similar to this compound exhibited significant tumor reduction in xenograft models of human cancers, reinforcing its therapeutic potential .
Properties
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)amino]-5-propan-2-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)10-5-11(7-12(16)6-10)14-13-4-9(3)17-15-13/h4,7-8,10H,5-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVJVDKAWBCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC2=CC(=O)CC(C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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